1-Methyl-2-vinyl-1H-imidazole
Overview
Description
1-Methyl-2-vinyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a vinyl group and a methyl group attached to the imidazole ring, imparts distinct chemical properties that make it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinyl-1H-imidazole can be synthesized through various methods. One common approach involves the reaction of 1-methylimidazole with acetylene in the presence of a base, which facilitates the addition of the vinyl group to the imidazole ring . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed vinylation, to introduce the vinyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols under specific conditions.
Reduction: The compound can be reduced to form saturated imidazole derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-vinyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-vinyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . Additionally, the vinyl group allows for further functionalization, enabling the compound to participate in a variety of chemical reactions . The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the vinyl group, making it less reactive in certain applications.
2-Methylimidazole: Similar structure but with the methyl group at a different position, leading to different chemical properties.
1-Vinylimidazole: Lacks the methyl group, which affects its reactivity and applications.
Uniqueness: 1-Methyl-2-vinyl-1H-imidazole is unique due to the presence of both the vinyl and methyl groups, which provide a combination of reactivity and stability. This makes it particularly valuable in applications requiring both functionalization and coordination capabilities .
Biological Activity
1-Methyl-2-vinyl-1H-imidazole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly in antimicrobial and anticancer contexts. The following sections will present detailed findings from various studies, including data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-methylimidazole with vinyl halides. This compound serves as a versatile monomer in polymer chemistry and is also a precursor for various biologically active derivatives.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an imidazole ring, which is known for its biological compatibility and presence in many natural compounds.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of this compound and its derivatives. For instance, certain vinyl-substituted imidazoles have demonstrated significant antibacterial and antitrichomonal effects in experimental models.
Compound | Activity Type | Test Organism | Reference |
---|---|---|---|
This compound | Antibacterial | Various bacteria | |
Derivatives of this compound | Antitrichomonal | Trichomonas vaginalis |
Anticancer Activity
Research has shown that some derivatives of this compound possess notable anticancer properties. In particular, alkoxyamines derived from this compound have been evaluated for their cytotoxic effects against glioblastoma cell lines.
Case Study: Glioblastoma Treatment
A study investigated the synthesis of alkoxyamines containing an imidazole ring and their anti-cancer efficacy against U251-MG glioblastoma cells. The results indicated that certain derivatives exhibited high cytotoxic activity with IC50 values as low as 20 µM.
Alkoxyamine | IC50 (µM) | Cell Line |
---|---|---|
(RS/SR)-4a | 20 | U251-MG |
(RR/SS)-2a | 38 | U251-MG |
The acidic microenvironment of the U251-MG cells was found to enhance the homolysis rate of these prodrugs, leading to increased efficacy in tumor treatment .
The mechanism by which this compound exerts its biological effects is believed to involve the generation of free radicals upon homolysis, which can trigger apoptosis in cancer cells. This property makes it a candidate for further development in therapeutic applications against resistant cancer types.
Properties
IUPAC Name |
2-ethenyl-1-methylimidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-3-6-7-4-5-8(6)2/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBASOPBSCAZSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341312 | |
Record name | 1-Methyl-2-vinyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16975-71-6 | |
Record name | 1-Methyl-2-vinyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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